molecular formula C22H24N4O8S B2505793 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-43-1

4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2505793
CAS RN: 533871-43-1
M. Wt: 504.51
InChI Key: FMWPPHFIRFPCNT-UHFFFAOYSA-N
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Description

The compound 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that is likely to possess biological activity due to the presence of several pharmacophoric elements such as the morpholino group, oxadiazole ring, and trimethoxyphenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be extrapolated to hypothesize about the properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the condensation of specific isocyanates with amines, followed by cyclization processes. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involves the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself is prepared from amination and cyclization reactions starting from 2,6-difluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of compounds with morpholino groups and benzamide linkages is characterized by their crystalline nature and specific spatial arrangements. For instance, the crystal structure of a related compound falls within the monoclinic system and has defined cell parameters . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Compounds similar to the one are likely to undergo various chemical reactions, including interactions with biological macromolecules. The presence of functional groups such as amides and oxadiazoles suggests potential reactivity towards nucleophiles and electrophiles, respectively. These reactions can be pivotal in the manifestation of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple substituents like the morpholino group and the trimethoxyphenyl ring can affect the compound's solubility, stability, and overall reactivity. The crystalline nature of related compounds suggests that they may have a well-defined melting point and may exhibit polymorphism .

Biological Activity

Although the specific biological activity of 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not detailed in the provided papers, related compounds have shown effective inhibition of cancer cell proliferation . The antiproliferative activities of similar compounds have been evaluated in vitro, with some showing the ability to block pathways like PI3K/Akt/mTOR and induce apoptosis in cancer cells . These activities are significant in the context of drug design and the development of new therapeutic agents.

Scientific Research Applications

Anticancer Activity

A series of benzamides, including compounds related to 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The study found that most compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher potency than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activities

Another research focus is the synthesis and antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives, which include structures similar to 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds were tested for their efficacy against various microorganisms, revealing that some exhibited good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural and Biological Analysis

Structural characterization and biological activity analysis of compounds structurally related to 4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been performed. One such study involved the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by NMR, IR, and Mass spectral studies, and single crystal X-ray diffraction. This compound exhibited remarkable anti-TB activity and superior antimicrobial activity, indicating its potential in treating tuberculosis and other microbial infections (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Future Directions

Given the presence of the benzamide and oxadiazole motifs, this compound could potentially be of interest in medicinal chemistry. Future research could involve testing its biological activity against a range of targets, as well as optimizing its structure for improved activity and reduced toxicity .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O8S/c1-30-17-12-15(13-18(31-2)19(17)32-3)21-24-25-22(34-21)23-20(27)14-4-6-16(7-5-14)35(28,29)26-8-10-33-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPPHFIRFPCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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